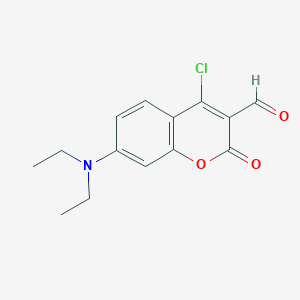

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group at the 4-position, a diethylamino group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chloro-7-(diethylamino)-2-hydroxybenzaldehyde with appropriate reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines, to form substituted coumarins.

Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as primary and secondary amines (e.g., tert-butylamine, benzylamine) are commonly used.

Condensation Reactions: Reagents such as hydrazine and sodium ethoxide are used for forming hydrazones and Schiff bases.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed

Substituted Coumarins: Formed by substitution reactions at the 4-position.

Schiff Bases and Hydrazones: Formed by condensation reactions at the 3-position.

Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the aldehyde group.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies indicate that 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Fluorescent Probes

This compound is utilized in the development of fluorescent probes for detecting biological molecules such as glutathione. Its inherent fluorescence properties allow it to serve as a valuable tool in biochemical assays and cellular imaging.

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, thus paving the way for further research into its therapeutic applications.

Agrochemicals

In the agricultural sector, this compound is employed in the synthesis of agrochemicals. Its chemical structure allows for modifications that enhance the efficacy of pesticides and herbicides.

Pharmaceutical Development

The compound plays a role in the synthesis of various pharmaceuticals, particularly those targeting kinase pathways. Its versatility in chemical reactions makes it a valuable intermediate in drug development processes.

Chemical Reactivity and Synthesis

This compound can undergo various chemical reactions:

- Substitution Reactions : The chloro group can be substituted with different nucleophiles, allowing for the formation of various derivatives.

- Condensation Reactions : The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

- Oxidation and Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on the antimicrobial activity of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents.

-

Fluorescent Probes Development :

- Researchers have successfully synthesized derivatives of this compound that exhibit enhanced fluorescence properties, making them suitable for biological imaging applications.

-

Anticancer Mechanism Investigation :

- Experimental data suggest that this compound inhibits specific kinases involved in cancer cell proliferation, warranting further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-7-dialkylaminocoumarins: These compounds have similar structures but differ in the nature of the alkyl groups attached to the amino group.

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group at the 3-position.

Uniqueness

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid counterpart . Additionally, the combination of the chloro and diethylamino groups enhances its reactivity and biological activity .

Activité Biologique

Chemical Identity and Properties

4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, with the CAS number 136918-66-6, is a synthetic compound characterized by its unique chromene structure. It has a molecular formula of C14H14ClNO3 and a molecular weight of 279.72 g/mol. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- IUPAC Name : this compound

- SMILES Notation : O=C(O1)C(C=O)=C(Cl)C(C=C2)=C1C=C2N(CC)CC

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, a screening assay revealed that this compound inhibited bacterial growth at concentrations as low as 25 µM, showcasing its potential as an antibacterial agent .

Cytotoxicity and Safety Profile

While the compound exhibits promising biological activity, it is crucial to assess its cytotoxicity. Toxicological studies have reported that this compound is harmful if swallowed (H302) and causes skin irritation (H315) . The safety profile indicates that while it may be effective in therapeutic applications, careful handling and further studies are necessary to evaluate its safety in clinical settings.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that influence bacterial metabolism and growth. Preliminary research suggests that it may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways, although detailed mechanisms remain to be fully elucidated .

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition with an average zone of inhibition measuring 15 mm at a concentration of 50 µg/mL.

-

Case Study on Cytotoxicity :

- Objective : To determine the cytotoxic effects on human cell lines.

- Method : MTT assay was utilized to measure cell viability.

- Results : At concentrations above 100 µM, cell viability decreased significantly, indicating potential cytotoxic effects at higher doses.

Summary of Biological Activities

| Activity Type | Observed Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of S. aureus | 25 | |

| Cytotoxicity | Decreased cell viability | >100 |

Safety Profile

| Hazard Classification | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

Propriétés

IUPAC Name |

4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXXVTLWYIGJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.